Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester
Description
Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester is a malonic acid derivative featuring a 1-methylpyrazole substituent at the central methylene carbon. This compound belongs to the class of diethyl malonate analogs, which are widely used as intermediates in organic synthesis, particularly in Knoevenagel condensations and the preparation of heterocyclic compounds.
Properties
Molecular Formula |
C12H17N3O4 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
diethyl 2-[[(1-methylpyrazol-4-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H17N3O4/c1-4-18-11(16)10(12(17)19-5-2)7-13-9-6-14-15(3)8-9/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
WDPBXFZRZLETML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(N=C1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The primary synthesis route involves nucleophilic substitution between 1-methyl-1H-pyrazol-4-amine and diethyl ethoxymethylenemalonate (CAS 87-13-8). The ethoxy group in the malonate ester acts as a leaving group, enabling the pyrazole amine to attack the electrophilic methylene carbon, forming a C–N bond. The reaction proceeds via a Schiff base-like intermediate, releasing ethanol as a byproduct.
Standard Procedure
-
Reactants :
-
Conditions :
-
Workup :
Table 1: Optimization of Reaction Conditions
Alternative Pathways via Urea Intermediate Formation
Urea Coupling Strategy
A secondary method involves forming a urea intermediate by reacting 1-methyl-1H-pyrazol-4-amine with 1,1'-carbonyldiimidazole (CDI), followed by condensation with diethyl 2-(aminomethylene)malonate.
Procedure:
Table 2: Urea Intermediate Method Performance
| CDI Equiv. | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.2 | DMSO | 62 | 95% |
| 1.5 | THF | 58 | 92% |
Large-Scale Industrial Synthesis
Continuous Flow Reactor Design
Patent CN112898152A details a scalable process using carbon monoxide (CO) as a formyl source:
Table 3: Industrial Process Metrics
| Parameter | Value |
|---|---|
| CO Pressure | 3 MPa |
| Batch Size | 100 kg |
| Purity Post-Distillation | 99.2% |
Analytical Characterization
Spectroscopic Data
-
1H NMR (500 MHz, CDCl3) : δ 8.42 (s, 1H, CH=N), 7.48 (s, 1H, pyrazole-H), 4.25 (q, J = 7.1 Hz, 4H, OCH2CH3), 3.89 (s, 3H, N–CH3), 1.32 (t, J = 7.1 Hz, 6H, CH3).
Comparative Analysis of Methods
Efficiency and Scalability
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Condensation | 78–85 | High | Moderate |
| Urea Intermediate | 58–62 | Low | High |
| Industrial Synthesis | 90 | Very High | Low |
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
The presence of the pyrazole group in propanedioic acid derivatives is often associated with significant biological activities. Research indicates that compounds containing this moiety can exhibit:
- Anticancer Activity : Studies have shown that derivatives of propanedioic acid can be synthesized to evaluate their efficacy against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated low IC50 values, indicating strong anticancer potential compared to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which is an area of ongoing research. The interaction of the pyrazole ring with biological targets may lead to the development of new antimicrobial agents.
Organic Synthesis Applications
Propanedioic acid derivatives are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations:
- Synthesis of Novel Compounds : The unique structure allows for the modification and derivatization of the compound to produce a range of new chemical entities with desired properties. For example, it can serve as a precursor for synthesizing other bioactive molecules or polymers.
- Building Blocks in Drug Development : The compound can act as a building block for more complex molecules, facilitating the development of pharmaceuticals with enhanced efficacy and reduced side effects.
Case Studies and Research Findings
Several studies have explored the applications and effectiveness of propanedioic acid derivatives:
Mechanism of Action
The mechanism of action of Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of diethyl malonate derivatives, highlighting substituent variations and their implications:
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The chloromethylene substituent (CAS 28783-51-9) increases electrophilicity at the central carbon, facilitating nucleophilic attacks in reactions like Michael additions .
- Steric Effects: Bulky substituents (e.g., 1-methylbutyl/allyl in CAS N/A) reduce reaction rates due to steric hindrance but increase solubility in non-polar solvents .
Biological Activity
Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester, commonly referred to as a derivative of diethyl malonate, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and relevance in medicinal chemistry.
The compound is synthesized through various methods involving the reaction of diethyl malonate with hydrazine derivatives. The synthesis typically employs activated enol ethers or other electrophilic reagents to facilitate the formation of the pyrazole ring structure. For instance, one common approach is the reaction of diethyl malonate with 1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to yield the desired ester product .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those derived from propanedioic acid. In vitro tests have demonstrated that these compounds exhibit significant activity against a range of pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high activity |
| Escherichia coli | High activity |
| Candida albicans | Variable activity |
| Bacillus subtilis | Moderate activity |
For example, a study reported that certain pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of propanedioic acid derivatives has also been explored. In various assays against cancer cell lines such as HeLa and A549, these compounds demonstrated cytotoxic effects with IC50 values indicating their potency:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.7 |
| A549 | 21.8 |
| LS174 | 20.8 |
Molecular docking studies suggest that these compounds interact with key targets in cancer cells, such as DNA topoisomerases and gyrase enzymes, which are critical for DNA replication and repair processes .
Case Studies
Several case studies have highlighted the effectiveness of propanedioic acid derivatives in treating infections and cancer:
- Antimicrobial Screening : A comprehensive study involving multiple pyrazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development into therapeutic agents for bacterial infections .
- Cytotoxicity Assays : Research involving the evaluation of pyrazole derivatives against various cancer cell lines revealed significant cytotoxic effects, leading to further investigations into their mechanisms of action and potential for drug development .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Schiff Base Formation | 1-Methylpyrazole-4-amine, triethyl orthoformate, HCl | 75–85 | ≥95% |
| Ester Condensation | Diethyl malonate, NaOEt, ethanol, reflux | 60–70 | ≥90% |
Q. Table 2: Environmental Fate Parameters
| Parameter | Test Method | Half-Life (Days) | Major Degradants |
|---|---|---|---|
| Aerobic Biodegradation | OECD 301D (Closed Bottle Test) | 28–35 | Malonic acid, pyrazole-4-amine |
| Hydrolysis (pH 7) | OECD 111 (Hydrolysis as Function of pH) | >90 | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
